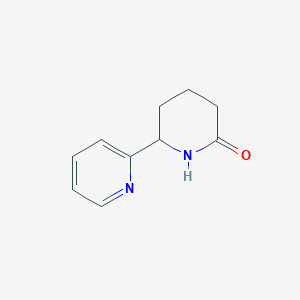

6-(Pyridin-2-yl)piperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(Pyridin-2-yl)piperidin-2-one” is a compound with the molecular weight of 176.22 . It is a powder at room temperature . This compound is part of the piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

A novel four-component diastereoselective synthesis of piperidin-2-one salts containing a quaternized pyridine unit has been reported . This synthesis was conducted using Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate in methanol . It is a convenient approach to the synthesis of 1-((3SR,4RS,6SR)-4,6-diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium halides with three stereocenters in 48–84% yield or 1-[(3SR,4RS,5RS,6SR)-4,6-diaryl-5-cyano-5-(methoxycarbonyl)-2-oxopiperidin-3-yl]-pyridin-1-ium halides with four stereocenters in 44–74% .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H12N2O/c13-10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-2,4,7,9H,3,5-6H2,(H,12,13) .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .Applications De Recherche Scientifique

Coordination Chemistry and Luminescent Compounds

6-(Pyridin-2-yl)piperidin-2-one and its derivatives find significant applications in the field of coordination chemistry. One notable area is their use as versatile ligands in the synthesis of luminescent lanthanide compounds, which have potential applications in biological sensing. Furthermore, these compounds have been involved in the development of iron complexes that exhibit unusual thermal and photochemical spin-state transitions, highlighting their importance in creating materials with unique magnetic properties (Halcrow, 2005).

Structural Chemistry and Thioanalogue Synthesis

Research has also delved into the synthesis and structural analysis of thioanalogues of this compound. Such studies provide insights into the structural characteristics and spectral properties of these compounds, contributing to the broader understanding of thiolactam chemistry and its potential applications in drug design and development (Wojciechowska-Nowak et al., 2011).

Optical Properties and Material Science

The incorporation of this compound derivatives into trisheterocyclic systems has been studied for their structure-dependent and environment-responsive optical properties. This research is pivotal for the development of new materials with specific thermal, redox, and fluorescence characteristics, offering applications in electronic devices, sensors, and photonic materials (Palion-Gazda et al., 2019).

Anticancer Activity and Metal Complexes

Another significant application involves the synthesis of complexes with metals such as platinum and palladium using derivatives of this compound. These complexes have been studied for their antibacterial activity and their ability to induce DNA strand breakage, showcasing their potential in overcoming cisplatin resistance and contributing to the development of novel anticancer therapies (Kovala‐Demertzi et al., 2003).

Synthesis and Medicinal Chemistry Applications

Furthermore, the flexible approach to synthesizing unknown 1-(1H-pyrrol-3-yl)pyridinium salts from this compound showcases the compound's versatility in creating novel heterocyclic compounds. This strategy emphasizes the compound's role in medicinal chemistry, offering new scaffolds for drug discovery and development (Khlebnikov et al., 2012).

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This includes the synthesis of “6-(Pyridin-2-yl)piperidin-2-one” and its derivatives.

Mécanisme D'action

Target of Action

6-(Pyridin-2-yl)piperidin-2-one is a derivative of piperidine . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets to exert their therapeutic effects

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways depending on their specific biological targets . The downstream effects of these interactions would depend on the specific targets and the nature of the interaction.

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

It is known that piperidine derivatives, to which this compound belongs, have been utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents

Cellular Effects

Piperidine derivatives have been shown to have a wide variety of biological activities, suggesting that 6-(Pyridin-2-yl)piperidin-2-one may also influence cell function

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

6-pyridin-2-ylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-2,4,7,9H,3,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKQERCQCNJIIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2999677.png)

![3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2999679.png)

![N-(3-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2999683.png)

![2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2999684.png)

![N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2999688.png)

![6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2999689.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2999698.png)

![2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2999699.png)